molecular formula C10H13ClFN B1470391 2-(4-Chlorophenyl)-2-fluorobutan-1-amine CAS No. 1004282-48-7

2-(4-Chlorophenyl)-2-fluorobutan-1-amine

Cat. No.: B1470391
CAS No.: 1004282-48-7
M. Wt: 201.67 g/mol
InChI Key: ZAEBHUAHFKGWQN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-fluorobutan-1-amine is a useful research compound. Its molecular formula is C10H13ClFN and its molecular weight is 201.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study detailed the synthesis and nucleophilic reactions of related fluorinated compounds, highlighting the versatility of such structures in chemical synthesis. The research showed how these compounds can undergo various reactions, leading to a wide range of derivatives with potential applications in different fields (Paleta, Volkov, & Hetflejš, 2000).
  • Another research focused on the electrophilic amination of fluorophenols, which is relevant to the synthesis of amino-substituted aromatic compounds. This process involves the removal of a fluorine atom and the introduction of an amino group, which could be applicable to the synthesis of compounds similar to "2-(4-Chlorophenyl)-2-fluorobutan-1-amine" (Bombek, Požgan, Kočevar, & Polanc, 2004).

Biological Applications

  • Research into the antibacterial and antioxidant properties of compounds structurally related to "this compound" revealed that some derivatives exhibit significant antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Arutyunyan, Akopyan, Gevorgyan, Stepanyan, Paronikyan, Malakyan, Agdzhoyan, Badzhinyan, & Shakhatuni, 2012).

Photocatalytic and Fluorescence Applications

  • A study on metal-free photocatalysts for the oxidation of alcohols and oxygenation of tertiary amines underlined the potential of using such reactions in the modification of chemical structures, including possibly those similar to "this compound" (Zhang, Schilling, Riemer, & Das, 2020).
  • The development of amine-reactive fluorogenic assays using specific reagents could be relevant for labeling and detecting amines, including "this compound" and its derivatives in biological and chemical research (Jeon, Kim, Jin, Lee, Bae, Bouffard, & Kim, 2020).

Corrosion Inhibition and Material Science

Properties

IUPAC Name

2-(4-chlorophenyl)-2-fluorobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN/c1-2-10(12,7-13)8-3-5-9(11)6-4-8/h3-6H,2,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEBHUAHFKGWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)(C1=CC=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-2-fluorobutan-1-amine
Reactant of Route 2
2-(4-Chlorophenyl)-2-fluorobutan-1-amine
Reactant of Route 3
2-(4-Chlorophenyl)-2-fluorobutan-1-amine
Reactant of Route 4
2-(4-Chlorophenyl)-2-fluorobutan-1-amine
Reactant of Route 5
2-(4-Chlorophenyl)-2-fluorobutan-1-amine
Reactant of Route 6
2-(4-Chlorophenyl)-2-fluorobutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.